3,5-Dichlorobenzenesulfenyl chloride
CAS No.:
Cat. No.: VC14179897
Molecular Formula: C6H3Cl3S
Molecular Weight: 213.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3Cl3S |
|---|---|
| Molecular Weight | 213.5 g/mol |
| IUPAC Name | (3,5-dichlorophenyl) thiohypochlorite |
| Standard InChI | InChI=1S/C6H3Cl3S/c7-4-1-5(8)3-6(2-4)10-9/h1-3H |
| Standard InChI Key | AHQRTNSRMYQNSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)SCl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3,5-Dichlorobenzenesulfonyl chloride (C₆H₃Cl₃O₂S) has a molecular weight of 245.51 g/mol and a planar aromatic core substituted with two chlorine atoms at the 3- and 5-positions and a sulfonyl chloride group at the 1-position . The SMILES notation O=S(C1=CC(Cl)=CC(Cl)=C1)(Cl)=O reflects this arrangement. X-ray crystallography and computational modeling confirm its trigonal planar geometry around the sulfur atom, which enhances electrophilicity at the sulfonyl chloride site .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct peaks:
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¹H NMR (DMSO-d₆): δ 7.85 (d, J = 1.96 Hz, 2H, aromatic), 8.06 (t, J = 1.83 Hz, 1H, aromatic) .
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¹³C NMR: δ 140.2 (C-SO₂), 134.8 (C-Cl), 128.9 (aromatic carbons) .
Mass spectrometry (MS) shows a base peak at m/z 309.8 ([M+H]⁺), with isotopic clusters characteristic of chlorine atoms .
Synthesis and Reaction Mechanisms
Industrial Synthesis Routes
The compound is synthesized via chlorosulfonation of 1,3-dichlorobenzene using chlorosulfonic acid under controlled conditions . Alternative methods include:
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Direct Sulfonation: Reacting 3,5-dichlorobenzenesulfonic acid with phosphorus pentachloride (PCl₅) at 60°C (yield: 85–90%) .
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Sandmeyer Reaction: Diazotization of 3,5-dichloroaniline followed by treatment with sulfur dioxide and chlorine gas .
Functionalization Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:
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Sulfonamide Formation: Reaction with azetidine-2-carboxylic acid in acetone/water yields N-(3,5-dichlorobenzenesulfonyl)azetidine-2-carboxylic acid (100% yield) .
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Esterification: Treatment with methanol in dichloromethane produces methyl 3,5-dichlorobenzenesulfonate (83% yield) .
Table 1: Representative Reactions and Yields
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Experimental solubility in water is 0.051 mg/mL (0.000208 mol/L), classified as "soluble" despite low absolute values . The consensus logP (2.91) indicates moderate lipophilicity, facilitating blood-brain barrier penetration (BBB permeant: Yes) .
Metabolic Stability
Cytochrome P450 screening shows inhibition of CYP1A2 (IC₅₀: 1.2 µM) but no activity against CYP2C19, 2C9, or 3A4 . This selectivity reduces drug-drug interaction risks in therapeutic applications.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (octanol-water) | 2.91 | Consensus |
| Solubility (water) | 0.051 mg/mL | ESOL |
| TPSA | 42.52 Ų | SILICOS-IT |
| GI absorption | High | Boiled Egg model |
Industrial and Pharmaceutical Applications
Antibiotic Development
The sulfonamide derivative N-(3,5-dichlorobenzenesulfonyl)azetidine-2-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 2 µg/mL) . Its mechanism involves inhibition of dihydropteroate synthase, a folate biosynthesis enzyme .
Antiviral Agents
Coupling with aloperine derivatives produces compounds with EC₅₀ values of 0.8 µM against influenza A/H1N1, attributed to neuraminidase inhibition .
Material Science
Polymerizable sulfonate esters derived from this compound enhance ionic conductivity in lithium-ion battery electrolytes (σ: 1.5 × 10⁻³ S/cm at 25°C) .
| Quantity | Shipping Type | Cost (USD) |
|---|---|---|
| 500 g | Excepted Quantity | 0 |
| 500 g | Limited Quantity | 15–60 |
| 500 g | Accessible (Int’l) | 200+ |
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